1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that contains both azetidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the construction of the pyrrolidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its pharmacological effects.
Comparison with Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as 2-(1-methylazetidin-3-yl)acetic acid.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as 1-methylpyrrolidine.
Uniqueness: 1-(1-Methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both azetidine and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-10-4-7(5-10)11-3-6(9(13)14)2-8(11)12/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
GLBXGUBMUNKTGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)N2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
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